Jasamplexoside A
Description
Jasamplexoside A is a secoiridoid glycoside isolated from the stem and leaves of Jasminum elongatum (扭肚藤), a plant traditionally used in Chinese medicine for treating gastrointestinal disorders, inflammation, and infections . Structurally, it belongs to the jasminoside family, characterized by a cyclopentanoid monoterpene backbone linked to a glucose moiety. Its molecular formula is reported as $ C{23}H{34}O_{12} $, with a purity of 95% in commercial biochemical preparations .
Properties
Molecular Formula |
C42H54O24 |
|---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
methyl (5Z)-5-(2-hydroxyethylidene)-4-[2-[(2Z)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C42H54O24/c1-57-37(55)25-17-61-39(65-41-35(53)33(51)31(49)27(15-44)63-41)21(7-10-43)23(25)13-30(48)60-12-9-22-24(14-29(47)59-11-8-19-3-5-20(46)6-4-19)26(38(56)58-2)18-62-40(22)66-42-36(54)34(52)32(50)28(16-45)64-42/h3-7,9,17-18,23-24,27-28,31-36,39-46,49-54H,8,10-16H2,1-2H3/b21-7-,22-9- |
InChI Key |
KWDIYLNMBHQVAM-PKDKHEEESA-N |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C\CO)/C1CC(=O)OC/C=C\2/C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(=CCO)C1CC(=O)OCC=C2C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Jasamplexoside A typically involves the extraction of the compound from plant materials. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Transition State Analysis in Chemical Reactions
Recent advancements in characterizing transition states, such as those using chirped-pulse millimeter-wave spectroscopy , enable precise detection of fleeting intermediate states . For example, researchers analyzed the photodissociation of vinyl cyanide to identify competing transition states governing product formation. This method could theoretically be applied to study reaction pathways of complex molecules like Jasamplexoside A, though no direct application is documented here .
Bioorthogonal Reactions in Living Systems
The study of chemical reactions in biological contexts emphasizes bioorthogonal processes that avoid interference with cellular components . Key reaction types include:
-
Dynamic covalent bond cleavage : pH-triggered release of molecules (e.g., oxime or imine cleavage) .
-
Stable covalent bond formation : Staudinger ligation for amide bond synthesis .
-
Multistep cascade reactions : Sequential cleavage/formations for targeted drug delivery .
While not directly applicable to this compound, these frameworks provide a basis for designing or analyzing analogous reactions in complex biomolecules.
AI-Driven Reaction Discovery
General Chemical Reaction Mechanisms
Fundamental reaction types, such as nucleophilic substitution (Sₙ1/Sₙ2) and electrophilic aromatic substitution , provide a foundation for analyzing complex molecules . For example:
Scientific Research Applications
Jasamplexoside A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of secoiridoid glucosides and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Jasamplexoside A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is known that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Jasamplexoside B and C
Jasamplexoside B and C are co-occurring analogs in Jasminum elongatum, differing in hydroxylation and glycosylation patterns. For example:
- Jasamplexoside B has an additional hydroxyl group at the C-8 position, enhancing its solubility in polar solvents.
- Jasamplexoside C lacks a glucose unit at the C-7 position, reducing its bioavailability compared to A and B .
Table 1: Structural Comparison of Jasamplexoside A, B, and C
10-Hydroxyligustroside
This compound, also found in Jasminum elongatum, shares the secoiridoid core but features a hydroxyl group at C-10 instead of C-6. This minor structural difference correlates with its stronger inhibition of NF-κB (a key inflammation pathway) compared to this compound .
Jasminosides from Other Jasminum Species
Jasminoside D (from Jasminum sambac) and jaspolyoside (from Jasminum polyanthum) exhibit similar glycosylation patterns but differ in the terpene backbone’s oxidation state. These variations result in divergent bioactivities:
Functional Comparison with Non-Secoiridoid Analogs
Withaphysalin A
Though unrelated structurally (a withanolide from Solanaceae plants), Withaphysalin A shares anti-inflammatory properties with this compound. However, its mechanism involves STAT3 pathway inhibition, whereas this compound targets COX-2 .
Pelirine
Pelirine, an alkaloid from Amaryllidaceae, contrasts with this compound in both structure and function. While Pelirine acts as a cholinesterase inhibitor (relevant for Alzheimer’s disease), this compound lacks central nervous system activity .
Table 2: Pharmacological Comparison with Non-Secoiridoids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
